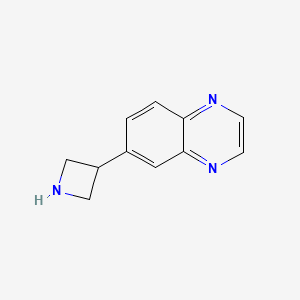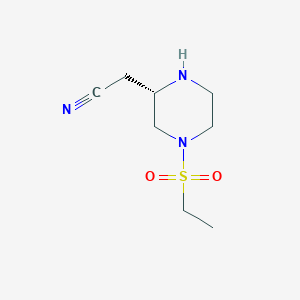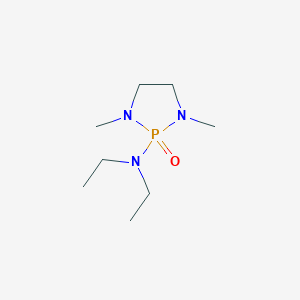
1,3,2-Diazaphospholidin-2-amine, N,N-diethyl-1,3-dimethyl-, 2-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,2-Diazaphospholidin-2-amine, N,N-diethyl-1,3-dimethyl-, 2-oxide is a chemical compound with the molecular formula C8H20N3OP It is a member of the diazaphospholidine family, characterized by the presence of a phosphorus atom bonded to two nitrogen atoms within a five-membered ring structure
Vorbereitungsmethoden
The synthesis of 1,3,2-Diazaphospholidin-2-amine, N,N-diethyl-1,3-dimethyl-, 2-oxide typically involves the reaction of appropriate amines with phosphorus oxychloride or similar phosphorus-containing reagents. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the process may require controlled temperatures and the presence of catalysts to facilitate the reaction. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield .
Analyse Chemischer Reaktionen
1,3,2-Diazaphospholidin-2-amine, N,N-diethyl-1,3-dimethyl-, 2-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound into phosphines or other lower oxidation state products.
Substitution: The compound can participate in substitution reactions where one or more of its substituents are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. .
Wissenschaftliche Forschungsanwendungen
1,3,2-Diazaphospholidin-2-amine, N,N-diethyl-1,3-dimethyl-, 2-oxide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and catalysts
Wirkmechanismus
The mechanism of action of 1,3,2-Diazaphospholidin-2-amine, N,N-diethyl-1,3-dimethyl-, 2-oxide involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which can then participate in catalytic cycles or biochemical pathways. The specific pathways involved depend on the context of its use, whether in chemical synthesis, biological systems, or industrial processes .
Vergleich Mit ähnlichen Verbindungen
1,3,2-Diazaphospholidin-2-amine, N,N-diethyl-1,3-dimethyl-, 2-oxide can be compared with other similar compounds such as:
1,3,2-Diazaphospholidin-2-amine, N,N,1,3-tetramethyl-, 2-oxide: This compound has a similar structure but different substituents, leading to variations in its chemical properties and applications.
1,3,2-Dioxaphospholan-2-amine, N,N-dimethyl-, 2-oxide: Another related compound with a different ring structure and substituents, affecting its reactivity and uses
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and resulting chemical behavior.
Eigenschaften
CAS-Nummer |
649759-40-0 |
|---|---|
Molekularformel |
C8H20N3OP |
Molekulargewicht |
205.24 g/mol |
IUPAC-Name |
N,N-diethyl-1,3-dimethyl-2-oxo-1,3,2λ5-diazaphospholidin-2-amine |
InChI |
InChI=1S/C8H20N3OP/c1-5-11(6-2)13(12)9(3)7-8-10(13)4/h5-8H2,1-4H3 |
InChI-Schlüssel |
XSUQYISTMNCMCZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)P1(=O)N(CCN1C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


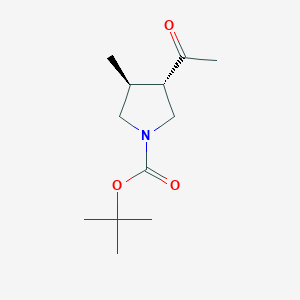
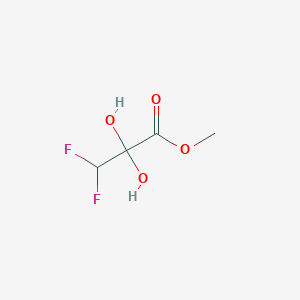


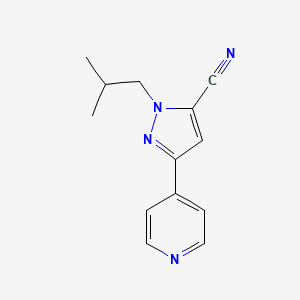
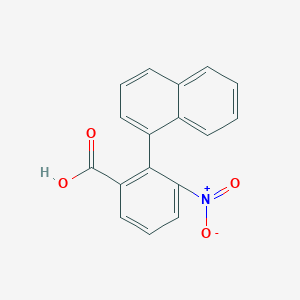
![(1S,1'S,4R)-6'-bromo-4-methoxy-5''-methyl-3'H-dispiro[cyclohexane-1,2'-indene-1',2''-imidazol]-4''-amine](/img/structure/B13349826.png)
![2-(3,3,3-Trifluoropropyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B13349831.png)
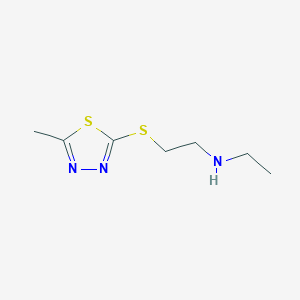
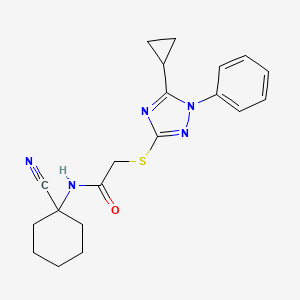

![Tris[4-tert-butyl-2-(1H-pyrazol-1-yl)pyridine]cobalt(II) Bis(trifluoromethanesulfonyl)imide salt](/img/structure/B13349874.png)
